![molecular formula C17H28O2Si B14241926 tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane CAS No. 503025-52-3](/img/structure/B14241926.png)
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is a chemical compound known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a 3-(3-phenyloxiran-2-yl)propoxy group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with 3-(3-phenyloxiran-2-yl)propyl bromide. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound interacts with molecular targets through the formation of stable silicon-oxygen bonds, which can be selectively cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 3-(3-phenyloxiran-2-yl)propoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the 3-(3-phenyloxiran-2-yl) group.
Uniqueness
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is unique due to the presence of the 3-(3-phenyloxiran-2-yl)propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
503025-52-3 |
|---|---|
Molekularformel |
C17H28O2Si |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[3-(3-phenyloxiran-2-yl)propoxy]silane |
InChI |
InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)18-13-9-12-15-16(19-15)14-10-7-6-8-11-14/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
InChI-Schlüssel |
YRVVGBMCTLKASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCC1C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
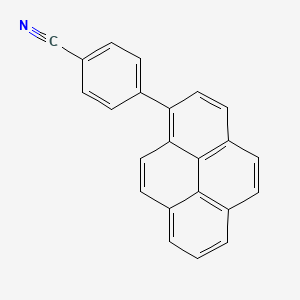

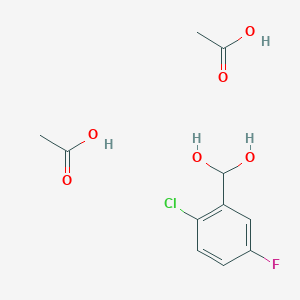
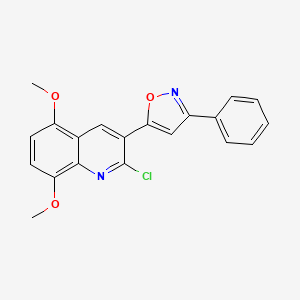
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
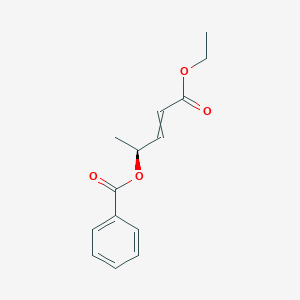
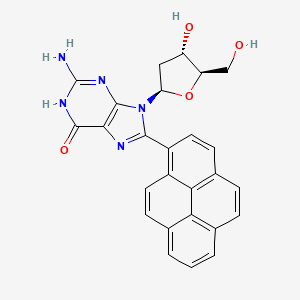
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
